molecular formula C9H15N5O B13340050 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13340050
M. Wt: 209.25 g/mol
InChI Key: RCAVMNYTPJFZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cyclohexanone in the presence of a reducing agent to form the desired compound . The reaction typically requires controlled conditions such as specific temperatures and pH levels to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazole compounds.

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s ability to inhibit certain enzymes or disrupt cellular processes makes it effective in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring with a triazole and carboxamide group, providing distinct chemical properties and reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C9H15N5O/c10-8(15)9(11)3-1-2-7(4-9)14-6-12-5-13-14/h5-7H,1-4,11H2,(H2,10,15)

InChI Key

RCAVMNYTPJFZRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)N)N)N2C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.